C-Reactive Protein (CRP) 201-206 acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

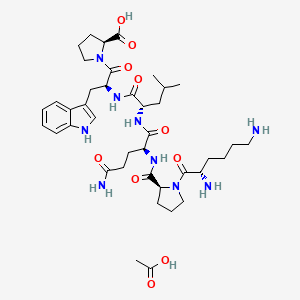

C-Reactive Protein 201-206 acetate is a fragment of C-Reactive Protein, specifically the 201-206 amino acid sequence. C-Reactive Protein is a plasma protein that is evolutionarily conserved and found in both vertebrates and many invertebrates. It is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent binding to ligands like phosphocholine. C-Reactive Protein is a prototypic marker of inflammation and is used as a cardiovascular risk marker. It may also promote atherogenesis .

Preparation Methods

The preparation of C-Reactive Protein 201-206 acetate involves the proteolysis of C-Reactive Protein to yield the C-terminal peptide Lysine-201-Proline-Glutamine-Leucine-Tryptophan-Proline-206. This peptide can be synthesized using standard solid-phase peptide synthesis techniques. The synthetic route typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage from the resin and deprotection of side chains .

Chemical Reactions Analysis

C-Reactive Protein 201-206 acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Scientific Research Applications

C-Reactive Protein 201-206 acetate has several scientific research applications:

Chemistry: It is used to study the structure and function of C-Reactive Protein and its role in inflammation.

Biology: The peptide is used to investigate the interactions between C-Reactive Protein and other biomolecules, such as phosphocholine.

Medicine: It serves as a biomarker for inflammation and cardiovascular risk, and its role in promoting atherogenesis is studied.

Mechanism of Action

C-Reactive Protein 201-206 acetate exerts its effects through its interaction with specific receptors on the surface of cells. The peptide binds to phosphocholine on the surface of pathogens and damaged cells, leading to the activation of the classical complement pathway. This activation results in the opsonization and clearance of pathogens and damaged cells. The peptide also interacts with Fc receptors on immune cells, modulating their activity and contributing to the inflammatory response .

Comparison with Similar Compounds

C-Reactive Protein 201-206 acetate is unique due to its specific amino acid sequence and its role as a fragment of C-Reactive Protein. Similar compounds include other fragments of C-Reactive Protein, such as C-Reactive Protein 77-82 and C-Reactive Protein 174-185. These fragments also play roles in inflammation and cardiovascular risk but differ in their specific amino acid sequences and biological activities .

Properties

Molecular Formula |

C40H61N9O10 |

|---|---|

Molecular Weight |

828.0 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C38H57N9O8.C2H4O2/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39;1-2(3)4/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55);1H3,(H,3,4)/t25-,27-,28-,29-,30-,31-;/m0./s1 |

InChI Key |

NCPRZSMUEBKLHF-AVCPRAMPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.